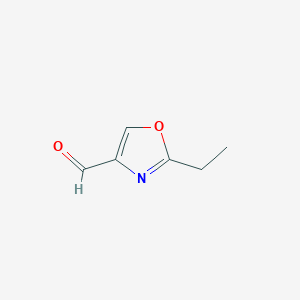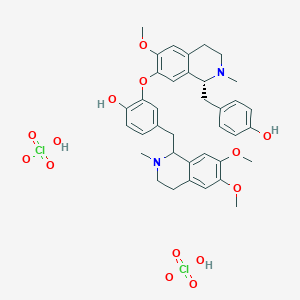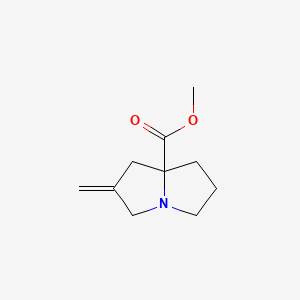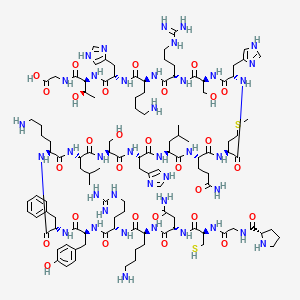![molecular formula C7H13NO B13910355 {6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Azabicyclo[311]heptan-3-yl}methanol is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various reagents, including lithium aluminum hydride (LiAlH4), which facilitates the reduction of nitriles to the corresponding amines . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This method allows for the large-scale production of the compound, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including antihistamines and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within its structure allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres used in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have significant biological activities.
Uniqueness
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific three-dimensional structure, which provides distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to mimic the fragment of meta-substituted benzenes in biologically active compounds makes it a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
6-azabicyclo[3.1.1]heptan-3-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-5-1-6-3-7(2-5)8-6/h5-9H,1-4H2 |
Clave InChI |
MSMDEEQSTGQOPV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2CC1N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)


![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)







